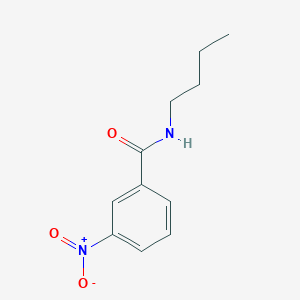

N-butyl-3-nitrobenzamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-butyl-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-2-3-7-12-11(14)9-5-4-6-10(8-9)13(15)16/h4-6,8H,2-3,7H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKPLRMLCSBJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50324384 | |

| Record name | N-butyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70001-47-7 | |

| Record name | 70001-47-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-butyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-butyl-3-nitrobenzamide (CAS: 70001-47-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-butyl-3-nitrobenzamide, with the CAS number 70001-47-7, is a nitroaromatic compound of interest in the fields of organic synthesis and medicinal chemistry. As a derivative of 3-nitrobenzoic acid, its structure suggests potential applications as a synthetic intermediate and as a candidate for biological screening, particularly in areas where other nitrobenzamides have shown promise, such as in the development of novel anti-inflammatory and antimycobacterial agents. This technical guide provides a comprehensive overview of N-butyl-3-nitrobenzamide, including its physicochemical properties, a detailed, field-proven protocol for its synthesis, and a discussion of its potential, though currently unexplored, biological significance. This document is intended to serve as a valuable resource for researchers in drug discovery and development, offering both foundational knowledge and practical methodologies.

Chemical and Physical Properties

N-butyl-3-nitrobenzamide is a small molecule characterized by a benzamide core with a nitro group at the meta position of the benzene ring and an N-butyl substituent on the amide nitrogen.

| Property | Value | Source |

| CAS Number | 70001-47-7 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| IUPAC Name | N-butyl-3-nitrobenzamide | [1] |

| SMILES | CCCCNC(=O)C1=CC(=CC=C1)[O-] | [1] |

| XLogP3 | 2.2 | [1] |

| Topological Polar Surface Area | 74.9 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 5 | [1] |

Synthesis of N-butyl-3-nitrobenzamide

The synthesis of N-butyl-3-nitrobenzamide is most effectively achieved through the acylation of n-butylamine with 3-nitrobenzoyl chloride. This is a robust and high-yielding nucleophilic acyl substitution reaction. The protocol described below is a self-validating system, grounded in established chemical principles for amide bond formation.

Synthetic Pathway

The synthesis proceeds in two primary steps: the conversion of 3-nitrobenzoic acid to the more reactive 3-nitrobenzoyl chloride, followed by the amidation reaction with n-butylamine.

Caption: Synthetic pathway for N-butyl-3-nitrobenzamide.

Experimental Protocol: Synthesis of N-butyl-3-nitrobenzamide

This protocol is adapted from established procedures for the synthesis of N-substituted benzamides.[2][3]

Materials:

-

3-Nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

n-Butylamine

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum filtration

Step 1: Synthesis of 3-Nitrobenzoyl Chloride

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add 3-nitrobenzoic acid (1.0 eq).

-

Slowly add an excess of thionyl chloride (2.0-3.0 eq).

-

Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases and the solid has completely dissolved.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-nitrobenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of N-butyl-3-nitrobenzamide

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve n-butylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude 3-nitrobenzoyl chloride (1.0 eq) from Step 1 in a minimal amount of anhydrous dichloromethane.

-

Add the 3-nitrobenzoyl chloride solution dropwise to the cooled amine solution over 15-20 minutes, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-butyl-3-nitrobenzamide.

Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Potential Biological Significance and Future Research Directions

While there is a lack of direct research on the biological activities of N-butyl-3-nitrobenzamide, the broader class of nitrobenzamide derivatives has garnered significant attention for its therapeutic potential.

Potential Antimycobacterial Activity

Numerous studies have highlighted the potent antimycobacterial activity of various nitrobenzamide derivatives.[4][5][6] These compounds are often investigated as inhibitors of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis.[5] The presence of electron-withdrawing groups, such as the nitro group, on the benzamide scaffold is often crucial for activity.[4] The N-alkyl chain length can also significantly influence the antimycobacterial potency, with intermediate lipophilicity often being optimal.[5]

Proposed Experimental Workflow for Antimycobacterial Screening:

Caption: Proposed workflow for evaluating the antimycobacterial activity of N-butyl-3-nitrobenzamide.

Potential Anti-inflammatory Activity

Substituted benzamides have also been investigated for their anti-inflammatory properties.[7][8] Some nitro-substituted benzamide derivatives have demonstrated the ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[7] This suggests a potential role in modulating inflammatory pathways.

Proposed Experimental Protocol for In Vitro Anti-inflammatory Screening:

-

Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

-

Compound Treatment: Seed the cells in 96-well plates and treat with various concentrations of N-butyl-3-nitrobenzamide for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement (Griess Assay): Measure the accumulation of nitrite in the culture supernatants as an indicator of NO production.

-

Cell Viability Assay (MTT Assay): Concurrently, assess the cytotoxicity of the compound on the macrophage cells.

-

Data Analysis: Calculate the IC₅₀ value for NO inhibition and determine any cytotoxic effects.

Analytical Data

-

¹H NMR: Expected signals would include aromatic protons on the nitro-substituted benzene ring, and signals corresponding to the butyl chain (triplet for the terminal methyl group, and multiplets for the methylene groups). The amide proton would likely appear as a broad singlet or triplet.

-

¹³C NMR: Aromatic carbons would show distinct shifts due to the electron-withdrawing effects of the nitro and amide groups. Signals for the carbonyl carbon and the four carbons of the butyl chain would also be present.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (222.24 g/mol ).[1]

Safety and Handling

Specific safety data for N-butyl-3-nitrobenzamide is not extensively documented. However, based on the safety information for the closely related compound 3-nitrobenzamide, the following precautions should be taken:[9][10]

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[11]

-

Fire Safety: The compound is likely combustible. Keep away from heat and open flames. Use appropriate extinguishing media such as water spray, carbon dioxide, dry chemical, or alcohol-resistant foam.[9]

-

Toxicology: May be harmful if swallowed, inhaled, or in contact with skin. May cause skin, eye, and respiratory irritation.[12] Aromatic nitro compounds, in general, can cause methemoglobinemia.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[11]

Conclusion

N-butyl-3-nitrobenzamide is a readily synthesizable compound with potential for further investigation in medicinal chemistry. The established protocols for the synthesis of related benzamides provide a clear path for its preparation. While its biological activities have not been specifically reported, the known antimycobacterial and anti-inflammatory properties of other nitrobenzamides make it a compelling candidate for screening in these therapeutic areas. This technical guide provides the foundational information and experimental frameworks necessary for researchers to explore the potential of N-butyl-3-nitrobenzamide in their drug discovery and development programs.

References

- Wang, B., et al. (2018). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2545-2550.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 347748, N-butyl-3-nitrobenzamide. PubChem. Retrieved from [Link]

- Fisher Scientific. (2025). Safety Data Sheet: 3-Nitrobenzamide. Fisher Scientific.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzamides. BenchChem.

- TCI Chemicals. (n.d.). Safety Data Sheet: 4-Nitrobenzamide. TCI Chemicals.

- Ribeiro, C. M., et al. (2020). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Molecules, 25(15), 3421.

- Fisher Scientific. (2025). Safety Data Sheet: 3-Nitrobenzamide. Fisher Scientific.

- Sigma-Aldrich. (2024). Safety Data Sheet: 3-Nitrobenzaldehyde. Sigma-Aldrich.

- Scribd. (n.d.).

- Aim: To Perform the Synthesis of Benzamide from Benzoyl Chloride. (n.d.). An experimental handbook for pharmaceutical organic chemistry-i.

- Kikelj, D., et al. (2009). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Molecules, 14(5), 1856-1870.

- The Royal Society of Chemistry. (2017).

- Veritati. (2024). Synthesis, activity, toxicity, and in silico studies of new antimycobacterial N-alkyl nitrobenzamides.

- BenchChem. (2025). Comparing the biological activity of N-(2-chloroacetyl)

- Tumer, T. B., et al. (2017). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity.

- ChemicalBook. (n.d.). N-butyl-3-nitrobenzamide synthesis. ChemicalBook.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12576, 3-Nitrobenzamide. PubChem.

- Apollo Scientific. (n.d.). 70001-47-7 Cas No. | N-Butyl-3-nitrobenzamide. Apollo Scientific.

- Antimicrobial Agents and Chemotherapy. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. ASM Journals.

- National Institute of Standards and Technology. (n.d.). Benzamide, N-butyl-. NIST WebBook.

- ChemScene. (n.d.). 59320-12-6 | N-butyl-4-chloro-3-nitrobenzamide. ChemScene.

- Sigma-Aldrich. (n.d.). N,N-DIBUTYL-3-NITROBENZAMIDE AldrichCPR. Sigma-Aldrich.

- Smulson, M., et al. (2000). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Advances in Experimental Medicine and Biology, 477, 139-148.

- Google Patents. (n.d.). CA2821517A1 - Process for producing nitrobenzoyl chloride.

- Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Organic Syntheses Procedure.

- The Royal Society of Chemistry. (n.d.).

- Sigma-Aldrich. (n.d.). 3-Nitrobenzoyl chloride 98%. Sigma-Aldrich.

- MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI.

- MDPI. (n.d.). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. MDPI.

- National Center for Biotechnology Information. (2022).

Sources

- 1. N-butyl-3-nitrobenzamide | C11H14N2O3 | CID 347748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]

- 5. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, activity, toxicity, and in silico studies of new antimycobacterial N-alkyl nitrobenzamides [repositorio.ucp.pt]

- 7. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.ca [fishersci.ca]

- 11. tcichemicals.com [tcichemicals.com]

- 12. 70001-47-7 Cas No. | N-Butyl-3-nitrobenzamide | Apollo [store.apolloscientific.co.uk]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Proposed Mechanism of Action of N-butyl-3-nitrobenzamide

Executive Summary

N-butyl-3-nitrobenzamide (NBNB) is a synthetic molecule whose biological activities are not yet extensively characterized in the public domain. However, its chemical architecture—composed of a benzamide core, a meta-positioned nitro group, and an N-butyl substituent—provides a strong basis for postulating a dual mechanism of action, particularly in the context of oncology. We hypothesize that NBNB functions as both a Histone Deacetylase (HDAC) inhibitor and a hypoxia-activated prodrug . The benzamide moiety is a known zinc-binding pharmacophore common to many HDAC inhibitors, while the nitroaromatic group can undergo bioreduction in low-oxygen environments, characteristic of solid tumors, to produce cytotoxic reactive nitrogen species. This guide synthesizes the theoretical basis for this dual-action hypothesis, outlines rigorous, field-proven experimental protocols to validate these mechanisms, and provides the scientific rationale behind each methodological step.

Introduction: Deconstructing the N-butyl-3-nitrobenzamide Scaffold

The therapeutic potential of a small molecule is intrinsically linked to its chemical structure. The NBNB molecule can be dissected into three key functional components, each suggesting a distinct role in its biological activity.

-

The Benzamide Core: The benzamide group is a well-established zinc-binding group (ZBG).[1] This functionality is crucial for a class of anticancer agents known as Histone Deacetylase inhibitors (HDACis), where it coordinates with a zinc ion in the enzyme's active site, leading to inhibition.[2][3] Several approved and investigational HDACis, such as Entinostat (MS-275), are built upon a benzamide scaffold.[3]

-

The 3-Nitro Group: The aromatic nitro group is a strong electron-withdrawing moiety that significantly influences the molecule's electronic properties.[4] Crucially, it serves as a latent reactive trigger. In the low-oxygen (hypoxic) conditions prevalent in solid tumors, the nitro group can be enzymatically reduced by nitroreductases (e.g., NADPH:cytochrome P450 reductases) to form highly cytotoxic species, such as nitroso and hydroxylamine intermediates.[5][6] This selective activation in hypoxic tissue is the hallmark of hypoxia-activated prodrugs (HAPs), a promising strategy for targeting tumors while sparing well-oxygenated normal tissues.[7][8]

-

The N-Butyl Group: This aliphatic chain primarily influences the molecule's physicochemical properties. It is expected to increase lipophilicity, which can enhance cell membrane permeability and potentially modulate interactions within the hydrophobic pockets of target proteins. The length and nature of N-alkyl substituents are known to be critical factors for the biological activity of benzamide derivatives.[9]

Based on this structural analysis, we propose a compelling dual-action hypothesis for NBNB, explored in the subsequent sections.

Part I: NBNB as a Histone Deacetylase (HDAC) Inhibitor

We postulate that NBNB acts as a class-selective HDAC inhibitor, primarily targeting Class I HDACs (HDAC1, 2, 3), which are frequently overexpressed in cancers.[3]

Proposed Mechanism of HDAC Inhibition

HDAC enzymes regulate gene expression by removing acetyl groups from lysine residues on histones, leading to chromatin compaction and transcriptional repression.[10] Inhibition of HDACs results in histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.[11] We hypothesize that the NBNB benzamide group chelates the catalytic zinc ion at the bottom of the HDAC active site pocket, blocking substrate access and inhibiting the deacetylation reaction.

Experimental Validation of HDAC Inhibition

To validate this hypothesis, a multi-step, self-validating experimental workflow is essential.

Caption: Workflow for validating NBNB as an HDAC inhibitor.

This assay directly measures the ability of NBNB to inhibit the enzymatic activity of purified HDAC isoforms.

-

Principle: A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, is incubated with a recombinant human HDAC enzyme (e.g., HDAC1, 2, or 3).[12] If the enzyme is active, it removes the acetyl group. A developing agent, containing a protease like trypsin, then cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).[12] The fluorescence intensity is directly proportional to HDAC activity.

-

Reagents: Recombinant HDAC enzymes, fluorogenic substrate, assay buffer, NBNB stock solution (in DMSO), Trichostatin A (TSA, positive control inhibitor), developing agent.

-

Procedure:

-

Prepare serial dilutions of NBNB (e.g., from 1 nM to 100 µM) in assay buffer.

-

In a 96-well black microplate, add the HDAC enzyme to each well (except for no-enzyme controls).

-

Add the NBNB dilutions or controls (DMSO vehicle, TSA) to the wells and pre-incubate for 10-15 minutes at 37°C.[13]

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction and develop the signal by adding the developing agent. Incubate for 15 minutes at room temperature.[12]

-

Measure fluorescence using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).[12]

-

Calculate percent inhibition relative to the DMSO control and plot against NBNB concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Table 1: NBNB IC50 Values Against Class I HDAC Isoforms

| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) |

|---|---|---|---|

| NBNB (Hypothetical) | 150 | 125 | 450 |

| Entinostat (Control) | 130 | 110 | 490 |

This experiment provides evidence of target engagement within a cellular context. If NBNB inhibits HDACs in cells, the acetylation levels of histone proteins should increase.

-

Principle: Cancer cells are treated with NBNB. Histones are then extracted, separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated forms of histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4).[14][15]

-

Procedure:

-

Culture a relevant cancer cell line (e.g., HCT-116 colon cancer) to ~70% confluency.

-

Treat cells with varying concentrations of NBNB (e.g., 0.1, 1, 10 µM) and controls (DMSO vehicle, TSA) for 18-24 hours.

-

Harvest cells and perform histone acid extraction or prepare whole-cell lysates.

-

Quantify protein concentration using a BCA assay.

-

Load equal amounts of protein (15-20 µg) onto a 15% polyacrylamide gel and perform electrophoresis to separate proteins by size.[15]

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.[15]

-

Incubate the membrane overnight at 4°C with primary antibodies against Acetyl-Histone H3 (Lys9/14) and total Histone H3 (as a loading control).[16]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Visualize bands using an ECL detection reagent and an imaging system.

-

-

Expected Outcome: A dose-dependent increase in the signal for acetylated histones relative to the total histone loading control in NBNB-treated samples.

Part II: NBNB as a Hypoxia-Activated Prodrug

The second arm of our hypothesis is that NBNB is selectively activated under hypoxic conditions to become a potent cytotoxin.

Proposed Mechanism of Reductive Activation

In environments with low oxygen tension (<5% O₂), one- and two-electron reductases, which are often upregulated in tumors, can reduce the nitro group of NBNB.[5][8] This multi-step reduction generates a series of highly reactive and toxic intermediates.

Caption: Reductive activation of NBNB under hypoxic vs. normoxic conditions.

Under normoxic conditions, the initial one-electron reduction product, a nitro radical anion, is rapidly re-oxidized back to the parent compound by molecular oxygen in a "futile cycle," preventing the formation of toxic species.[17] However, under hypoxia, the absence of oxygen allows for further reduction to cytotoxic nitroso and hydroxylamine derivatives, which can covalently modify and damage critical macromolecules like DNA, leading to cell death.[5][18]

Experimental Validation of Hypoxia-Selective Activation

This assay confirms that NBNB can be metabolized by cellular reductases.

-

Principle: A cell lysate containing active reductase enzymes is incubated with NBNB and a cofactor (NADH or NADPH). The reduction of NBNB can be monitored by the corresponding oxidation of the cofactor, which is measured by a decrease in absorbance at 340 nm. Alternatively, consumption of the parent drug can be monitored by HPLC.

-

Procedure:

-

Prepare a cytosolic fraction (S9) from a relevant cell line (e.g., A549 lung cancer).

-

Set up reaction mixtures in an anaerobic chamber or glove box to ensure hypoxic conditions.

-

The reaction mix should contain assay buffer, cell lysate, NADH/NADPH, and NBNB.[19]

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Run parallel reactions under normoxic conditions as a negative control.

-

Expected Outcome: A significantly higher rate of NADH/NADPH consumption in the presence of NBNB under hypoxic conditions compared to normoxic conditions.

-

This is the critical experiment to demonstrate hypoxia-selective cytotoxicity.

-

Principle: The cytotoxicity of NBNB is compared between cells cultured in a normal oxygen environment (normoxia, ~21% O₂) and a low-oxygen environment (hypoxia, ~1% O₂). A greater potency (lower IC50) under hypoxia indicates selective activation. The MTT assay measures the metabolic activity of viable cells.[20]

-

Caution: Standard MTT assays rely on mitochondrial reductases, whose activity can be altered by hypoxia.[21][22] Therefore, it is crucial to allow for a re-oxygenation period before adding the MTT reagent or to use an alternative assay like Sulforhodamine B (SRB), which measures total protein content.

-

Procedure:

-

Seed cancer cells into two identical 96-well plates.

-

Allow cells to attach for 24 hours.

-

Place one plate in a standard incubator (normoxia) and the other in a hypoxic chamber (1% O₂, 5% CO₂, 37°C).

-

After 12-24 hours of acclimatization, treat cells in both plates with a serial dilution of NBNB.

-

Incubate for another 48-72 hours under their respective atmospheric conditions.

-

For the MTT assay, remove plates from the incubators. Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours under normoxic conditions.

-

Add solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

-

Read absorbance at ~570 nm.

-

Calculate cell viability and determine IC50 values for both normoxic and hypoxic conditions.

-

Table 2: Cytotoxicity of NBNB in HCT-116 Cells

| Compound | Normoxia IC50 (µM) | Hypoxia (1% O₂) IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) (Normo IC50 / Hypo IC50) |

|---|---|---|---|

| NBNB (Hypothetical) | 85 | 4.2 | 20.2 |

| Doxorubicin (Control) | 0.5 | 0.45 | 1.1 |

An HCR value significantly greater than 1 indicates hypoxia-selective toxicity.

Integrated Mechanism and Synergistic Potential

The true therapeutic potential of NBNB may lie in the synergy between its two proposed mechanisms of action.

Caption: Proposed synergistic dual mechanism of action for NBNB.

HDAC inhibition can alter the cellular landscape in ways that enhance the efficacy of the hypoxia-activated mechanism. For instance, HDAC inhibitors are known to modulate the expression of various genes, including those involved in DNA damage repair. By downregulating DNA repair pathways, the HDAC-inhibiting activity of NBNB could sensitize cancer cells to the DNA damage induced by its own cytotoxic metabolites formed under hypoxia. This creates a powerful, self-reinforcing cycle of antitumor activity that is highly selective for the tumor microenvironment.

Conclusion and Future Directions

The structural features of N-butyl-3-nitrobenzamide strongly support the hypothesis of a dual mechanism of action involving HDAC inhibition and hypoxia-activated cytotoxicity. The experimental workflows detailed in this guide provide a robust and logical framework for rigorously testing this hypothesis. Successful validation would position NBNB as a highly promising candidate for cancer therapy, leveraging two clinically validated strategies within a single molecule. Future work should focus on confirming the specific HDAC isoforms inhibited, identifying the precise reductase enzymes responsible for its activation, and evaluating its efficacy and safety in preclinical in vivo models of solid tumors.

References

-

Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals (Basel), 15(2), 187. [Link][5][6][7][17]

-

Wilson, W. R., & Hay, M. P. (2011). Targeting the hypoxic fraction of tumours using hypoxia-activated prodrugs. Nature Reviews Cancer, 11(6), 393–410. [Link][8]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. [Link][4][18]

-

Singleton, R. S., & Lapan, M. A. (2018). An Introduction to developing assays for HDACs. The Open-Lab Notebook. [Link][10]

-

Fathima, S., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link][2][3]

-

Bradner, J. E., et al. (2010). Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs. Journal of Medicinal Chemistry, 53(15), 5645–5657. [Link][11]

-

Lee, J. H., & Chae, J. I. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Neuroscience, 88(1), e75. [Link][12]

-

Burgess, A., et al. (2010). Methods for the analysis of histone H3 and H4 acetylation in blood. Epigenetics, 5(8), 775–781. [Link][16]

-

ResearchGate. (n.d.). Enzymatic assay for nitroreductase. ResearchGate. [Link][19]

-

ResearchGate. (2015). How can I determine cell viability under hypoxic condition? ResearchGate. [Link][21]

-

ResearchGate. (2013). MTT assay in low oxygen. ResearchGate. [Link][22]

-

Gola, J., et al. (2019). Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega, 4(23), 20216–20224. [Link][13]

-

da Silva, A. B., et al. (2022). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Molecules, 27(19), 6520. [Link][9]

-

ResearchGate. (n.d.). Structures of the benzamide HDACIs. ResearchGate. [Link][1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting the hypoxic fraction of tumours using hypoxia-activated prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Introduction to developing assays for HDACs – openlabnotebooks.org [openlabnotebooks.org]

- 11. Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Histone western blot protocol | Abcam [abcam.com]

- 15. docs.abcam.com [docs.abcam.com]

- 16. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. svedbergopen.com [svedbergopen.com]

- 19. researchgate.net [researchgate.net]

- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

The Strategic Utility of N-butyl-3-nitrobenzamide in the Synthesis of Bioactive Molecules: A Technical Guide

Foreword: Unveiling the Potential of a Versatile Precursor

In the landscape of modern organic synthesis, particularly within the demanding realms of pharmaceutical and agrochemical research, the identification and proficient utilization of versatile molecular building blocks are paramount. N-butyl-3-nitrobenzamide, a seemingly unassuming molecule, represents a cornerstone precursor, embodying latent functionalities that can be strategically unlocked to forge complex and biologically active compounds. This technical guide provides an in-depth exploration of N-butyl-3-nitrobenzamide, from its fundamental synthesis to its pivotal role as an intermediate in the generation of high-value molecules, with a particular focus on the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. This document is crafted for the discerning researcher, scientist, and drug development professional, offering not just protocols, but a deeper understanding of the chemical principles that underpin the synthetic transformations discussed.

N-butyl-3-nitrobenzamide: Physicochemical Properties and Spectroscopic Signature

A thorough understanding of the physical and chemical properties of a starting material is the bedrock of any successful synthetic campaign. N-butyl-3-nitrobenzamide is a stable, crystalline solid under standard conditions.[1][2] Its key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | N-butyl-3-nitrobenzamide | [3] |

| CAS Number | 70001-47-7 | [3] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [3] |

| Molecular Weight | 222.24 g/mol | [3] |

| Appearance | Solid | [2] |

| Melting Point | 140-143 °C (literature value for 3-nitrobenzamide) | [2] |

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the butyl chain protons, and the amide N-H proton. The aromatic protons will appear in the downfield region, with their splitting pattern dictated by the meta-substitution. The butyl chain will exhibit characteristic multiplets, including a triplet for the terminal methyl group. The amide proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the nitro group being significantly deshielded), and the four distinct carbons of the butyl group.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the amide, the C=O stretching of the amide (Amide I band), and the asymmetric and symmetric stretching of the nitro group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns corresponding to the loss of the butyl group and other fragments.[3]

Synthesis of N-butyl-3-nitrobenzamide: A Robust and Scalable Protocol

The synthesis of N-butyl-3-nitrobenzamide is a straightforward and high-yielding process, typically achieved through the acylation of n-butylamine with 3-nitrobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Causality Behind Experimental Choices

The choice of 3-nitrobenzoyl chloride as the acylating agent is predicated on its enhanced reactivity compared to the parent carboxylic acid. The electron-withdrawing nature of the nitro group and the chlorine atom polarizes the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine. The use of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction, thereby preventing the protonation of the starting amine and driving the reaction to completion. Anhydrous conditions are essential to avoid the hydrolysis of the highly reactive acyl chloride.

Experimental Workflow: Synthesis of N-butyl-3-nitrobenzamide

Caption: A streamlined workflow for the two-step synthesis of N-butyl-3-nitrobenzamide.

Detailed Step-by-Step Methodology

Step 1: Synthesis of 3-Nitrobenzoyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 3-nitrobenzoic acid (1 equivalent).

-

Addition of Thionyl Chloride: Carefully add thionyl chloride (2-3 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux (typically 70-80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-nitrobenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of N-butyl-3-nitrobenzamide [7]

-

Reaction Setup: In a separate round-bottom flask, dissolve n-butylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen). Cool the solution to 0°C in an ice bath.

-

Addition of Acyl Chloride: Dissolve the crude 3-nitrobenzoyl chloride (1 equivalent) in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield N-butyl-3-nitrobenzamide as a solid.

The Gateway Transformation: Reduction to 3-Amino-N-butylbenzamide

The true synthetic utility of N-butyl-3-nitrobenzamide lies in the facile reduction of its nitro group to a primary amine, yielding 3-amino-N-butylbenzamide. This transformation opens up a plethora of possibilities for further molecular elaboration, as the amino group can participate in a wide range of chemical reactions.

Rationale for Method Selection

Catalytic hydrogenation is the most common and efficient method for the reduction of aromatic nitro groups. It offers high yields, clean reactions, and is generally scalable. Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are highly effective. The choice of solvent is typically a polar protic solvent like ethanol or methanol, which facilitates the dissolution of the starting material and the product.

Experimental Workflow: Reduction of N-butyl-3-nitrobenzamide

Caption: A schematic representation of the catalytic hydrogenation of N-butyl-3-nitrobenzamide.

Detailed Step-by-Step Methodology

-

Reaction Setup: In a hydrogenation vessel, dissolve N-butyl-3-nitrobenzamide (1 equivalent) in ethanol or methanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C (typically 1-5 mol%) to the solution.

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure to yield 3-amino-N-butylbenzamide, which can be further purified by recrystallization if necessary.

Application in Drug Development: A Precursor to PARP Inhibitors

The 3-aminobenzamide scaffold, readily accessible from N-butyl-3-nitrobenzamide, is a well-established pharmacophore in the development of PARP inhibitors.[8][9] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for the treatment of certain cancers, particularly those with deficiencies in the BRCA1/2 genes.[10][11]

The Role of the 3-Aminobenzamide Core

The 3-aminobenzamide moiety mimics the nicotinamide portion of the NAD+ cofactor, allowing it to bind to the active site of the PARP enzyme and competitively inhibit its activity.[11] The amino group at the 3-position serves as a key attachment point for introducing various substituents that can enhance potency, selectivity, and pharmacokinetic properties. The N-butyl group in 3-amino-N-butylbenzamide can also be varied to modulate the compound's lipophilicity and other properties.

Synthetic Elaboration Towards PARP Inhibitors

While a direct synthesis of a marketed drug from N-butyl-3-nitrobenzamide is not prominently featured in the literature, the synthetic strategies employed in the synthesis of PARP inhibitors like Olaparib are highly illustrative of the potential of the 3-aminobenzamide core.[12][13][14] The amino group of 3-amino-N-butylbenzamide can be functionalized through various reactions, including:

-

Acylation: Reaction with acid chlorides or activated carboxylic acids to introduce new amide functionalities.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce substituted amino groups.

-

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides to form diarylamines.

These transformations allow for the systematic exploration of the chemical space around the 3-aminobenzamide core to optimize the biological activity of the resulting molecules.

Conclusion: A Versatile Building Block for Innovation

N-butyl-3-nitrobenzamide is more than just a simple organic molecule; it is a strategic precursor that offers a reliable and efficient entry point to the valuable 3-aminobenzamide scaffold. Its straightforward synthesis and the versatile reactivity of its derivatives make it an invaluable tool for researchers in medicinal chemistry and drug discovery. The insights and protocols provided in this guide are intended to empower scientists to leverage the full potential of this versatile building block in their quest for novel and impactful bioactive compounds.

References

-

PubChem. N-butyl-3-nitrobenzamide. National Center for Biotechnology Information. [Link]. [Accessed January 15, 2026].[3]

-

This journal is © The Royal Society of Chemistry 2017. Supplementary Information. Royal Society of Chemistry. [Link]. [Accessed January 15, 2026].[4]

-

A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. ResearchGate. [Link]. [Accessed January 15, 2026].[12]

-

Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. PubMed Central. [Link]. [Accessed January 15, 2026].[15]

-

Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors. Wiley Online Library. [Link]. [Accessed January 15, 2026].[9]

-

3-Nitrobenzamide. PubChem. [Link]. [Accessed January 15, 2026].[1]

-

Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. Frontiers in Chemistry. [Link]. [Accessed January 15, 2026].[16]

-

Supplementary Information. The Royal Society of Chemistry. [Link]. [Accessed January 15, 2026].[5]

-

Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Publications. [Link]. [Accessed January 15, 2026].[13]

-

Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PubMed Central. [Link]. [Accessed January 15, 2026].[10]

-

Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. SpringerLink. [Link]. [Accessed January 15, 2026].[6]

-

A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry. [Link]. [Accessed January 15, 2026].[14]

-

3-Aminobenzamide – Knowledge and References. Taylor & Francis Online. [Link]. [Accessed January 15, 2026].[11]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central. [Link]. [Accessed January 15, 2026].[17]

-

Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. ResearchGate. [Link]. [Accessed January 15, 2026].[18]

-

Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. ResearchGate. [Link]. [Accessed January 15, 2026].[19]

-

N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. [Link]. [Accessed January 15, 2026].[7]

-

Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of testosterone (1) or OTBS-testosterone (3) with p-nitrobenzoyl azide using Copper(II) as catalyst (i). ResearchGate. [Link]. [Accessed January 15, 2026].[20]

-

Special Issue “Development and Synthesis of Biologically Active Compounds”. MDPI. [Link]. [Accessed January 15, 2026].[21]

-

Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. PubMed Central. [Link]. [Accessed January 15, 2026].[22]

Sources

- 1. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-ニトロベンズアミド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. N-butyl-3-nitrobenzamide | C11H14N2O3 | CID 347748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Semantic Scholar [semanticscholar.org]

- 10. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer [frontiersin.org]

- 17. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of N-butyl-3-nitrobenzamide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Nitroaromatic Scaffold

In the landscape of modern drug discovery, the benzamide scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic tractability and ability to engage in key biological interactions have led to its incorporation in a wide array of approved drugs. Within this broad class, nitrobenzamide derivatives are gaining increasing attention for their diverse pharmacological activities, ranging from antimicrobial to anticancer effects. This guide focuses on a specific, yet promising member of this family: N-butyl-3-nitrobenzamide . While research on this particular molecule is still nascent, the available data, particularly in the context of its N-alkyl-3-nitrobenzamide analogues, points towards significant potential, most notably in the fight against tuberculosis. This document serves as a technical resource, synthesizing the current understanding of N-butyl-3-nitrobenzamide's synthesis, its established role as an antitubercular agent, and its prospective applications in other areas of medicinal chemistry, providing a forward-looking perspective for researchers in the field.

Physicochemical Properties of N-butyl-3-nitrobenzamide

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O₃ | PubChem |

| Molecular Weight | 222.24 g/mol | PubChem |

| CAS Number | 70001-47-7 | PubChem |

| XLogP3 | 2.2 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bonds | 5 | PubChem |

Synthesis of N-butyl-3-nitrobenzamide: A Practical Approach

The synthesis of N-butyl-3-nitrobenzamide is typically achieved through a straightforward amidation reaction between 3-nitrobenzoyl chloride and n-butylamine. This reaction is a robust and well-established method for forming amide bonds.

Experimental Protocol: Synthesis of N-butyl-3-nitrobenzamide

Materials:

-

3-Nitrobenzoyl chloride

-

n-Butylamine

-

Dichloromethane (DCM)

-

Triethylamine (TEA) or other suitable base

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Amine Addition: To the cooled solution, add triethylamine (1.2 eq) followed by the dropwise addition of n-butylamine (1.1 eq). The triethylamine acts as a scavenger for the hydrochloric acid byproduct.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude N-butyl-3-nitrobenzamide by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.

The Primary Role: A Novel Class of Antitubercular Agents

The most significant and well-documented role of N-alkyl-3-nitrobenzamides, including the N-butyl derivative, is their potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB has created an urgent need for new therapeutics with novel mechanisms of action.

A key study on a series of N-alkyl nitrobenzamides revealed that the position of the nitro group and the lipophilicity of the N-alkyl chain are critical determinants of their antimycobacterial efficacy.[1]

Mechanism of Action: Targeting DprE1

The proposed mechanism of action for this class of compounds is the inhibition of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1).[1] DprE1 is a crucial enzyme in the synthesis of the mycobacterial cell wall, specifically in the arabinogalactan pathway. Inhibition of this enzyme disrupts the integrity of the cell wall, leading to bacterial death.

Structure-Activity Relationship (SAR) Insights

The study of various N-alkyl nitrobenzamides has provided valuable insights into the structural requirements for potent antitubercular activity.[1]

-

Nitro Group Position: Compounds with a nitro group at the 3-position of the benzamide ring exhibit significantly higher activity compared to those with a 4-nitro substitution or unsubstituted analogues.[1]

-

Lipophilicity of the N-Alkyl Chain: The length of the N-alkyl chain plays a crucial role in the compound's efficacy. Derivatives with intermediate lipophilicity, such as those with C6 to C12 alkyl chains, tend to show the best activity.[1] This suggests that an optimal balance of lipophilicity is required for the compound to effectively cross the mycobacterial cell wall and reach its target.

The N-butyl group of N-butyl-3-nitrobenzamide places it at the lower end of the lipophilic chain length that was investigated, and while longer chains showed higher potency in some assays, the butyl derivative still represents a valuable starting point for further optimization.

Prospective Roles in Medicinal Chemistry: Beyond Tuberculosis

While the antitubercular activity of N-alkyl-3-nitrobenzamides is the most explored area, the broader chemical class of nitrobenzamides has been investigated for other therapeutic applications. These provide promising avenues for future research into N-butyl-3-nitrobenzamide.

Potential as PARP Inhibitors and Anticancer Agents

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair. Inhibitors of PARP have emerged as a successful class of anticancer drugs, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

The parent compound, 3-nitrobenzamide, is known to be a PARP inhibitor. Furthermore, its reduced form, 3-aminobenzamide, is a well-characterized PARP inhibitor that has been shown to protect auditory hair cells from damage.[2] The metabolic reduction of a nitro group to an amino group is a common biotransformation. This raises the intriguing possibility that N-butyl-3-nitrobenzamide could act as a prodrug, being metabolized in vivo to the corresponding 3-aminobenzamide derivative, which could then exert PARP inhibitory effects.

Potential as Radiosensitizers

Hypoxic cells within solid tumors are notoriously resistant to radiotherapy. Radiosensitizers are compounds that can increase the susceptibility of these cells to radiation-induced damage. Nitroaromatic compounds have been investigated as radiosensitizers due to their ability to be reduced under hypoxic conditions to reactive species that can potentiate radiation damage. A patent for nitrobenzoic acid amide derivatives as radiosensitizers suggests that this class of compounds holds promise in this therapeutic area.

Future Directions and Conclusion

N-butyl-3-nitrobenzamide stands as a molecule of significant interest at the intersection of chemical synthesis and medicinal chemistry. Its established role as a scaffold for potent antitubercular agents targeting DprE1 provides a solid foundation for further research and development in the fight against tuberculosis. The insights from structure-activity relationship studies offer a clear path for optimizing the N-alkyl chain and substitution pattern on the benzamide ring to enhance efficacy and improve pharmacokinetic properties.

Beyond its application in infectious diseases, the potential for N-butyl-3-nitrobenzamide to act as a PARP inhibitor or a radiosensitizer warrants dedicated investigation. Future studies should focus on:

-

In-depth biological evaluation: Comprehensive screening of N-butyl-3-nitrobenzamide and its analogues against a panel of cancer cell lines and in PARP inhibition assays.

-

Metabolism studies: Investigating the biotransformation of N-butyl-3-nitrobenzamide to its corresponding amino derivative to validate the prodrug hypothesis.

-

Radiosensitization studies: Evaluating the ability of N-butyl-3-nitrobenzamide to enhance the efficacy of radiation therapy in hypoxic tumor models.

References

-

Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. National Institutes of Health (NIH). [Link]

-

N-butyl-3-nitrobenzamide | C11H14N2O3 | CID 347748. PubChem - NIH. [Link]

-

Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. PubMed Central. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of N-butyl-3-nitrobenzamide from 3-Nitrobenzoic Acid

This guide provides a comprehensive overview of the synthesis of N-butyl-3-nitrobenzamide, a valuable process for researchers in organic synthesis and drug development. The narrative delves into the underlying chemical principles, provides a detailed and field-tested experimental protocol, and emphasizes the critical safety considerations necessary for a successful and secure laboratory operation.

Strategic Overview: The Amide Bond

The formation of an amide bond is a cornerstone of organic chemistry, fundamental to the synthesis of peptides, polymers, and a vast array of pharmacologically active molecules. The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt from a competing acid-base reaction.[1] Therefore, an effective synthesis requires the activation of the carboxylic acid to enhance its electrophilicity.

Several strategies exist for this activation, including the use of specialized peptide coupling reagents like dicyclohexylcarbodiimide (DCC), HBTU, or HATU, which are prevalent in peptide synthesis.[2][3] However, for a robust and scalable synthesis of a simple benzamide derivative, the most direct and cost-effective strategy involves a two-step, one-pot conversion. This method proceeds via an intermediate acyl chloride, which is a highly reactive acylating agent.[1][4]

This guide will focus on this classical and highly reliable approach:

-

Activation: Conversion of 3-nitrobenzoic acid to the highly reactive 3-nitrobenzoyl chloride using thionyl chloride (SOCl₂).

-

Coupling: Nucleophilic acyl substitution reaction between 3-nitrobenzoyl chloride and n-butylamine to yield the target amide.

Reaction Mechanism: A Tale of Two Steps

Understanding the causality behind the chosen reaction path is crucial for optimization and troubleshooting. The synthesis unfolds through a logical sequence of activation followed by nucleophilic attack.

Step 1: Activation via 3-Nitrobenzoyl Chloride Formation

The carboxylic acid functional group is first converted into a much more reactive acid chloride. Thionyl chloride is an excellent reagent for this purpose as the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the equilibrium towards the product.[5][6]

The mechanism involves the nucleophilic oxygen of the carboxylic acid's hydroxyl group attacking the electrophilic sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent loss of SO₂ and HCl to form the 3-nitrobenzoyl chloride intermediate.

Step 2: Nucleophilic Acyl Substitution for Amide Formation

The core of the amide synthesis is the reaction between the activated acyl chloride and the amine. This proceeds via a well-established nucleophilic addition-elimination mechanism.[7][8][9]

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of n-butylamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[7][9]

-

Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the C=O double bond, and the chloride ion is expelled as it is an excellent leaving group.[7][9]

-

Deprotonation: The resulting product is a protonated amide. A base is required to remove the proton from the nitrogen atom to yield the final, neutral N-butyl-3-nitrobenzamide. In this protocol, a second equivalent of n-butylamine serves as this base, neutralizing the HCl formed during the reaction to produce butylammonium chloride.[7][9]

Data Presentation: Reactants and Product

A summary of the key chemical properties for the materials involved in this synthesis is provided below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |

| 3-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | Pale yellow solid | 121-92-6 |

| Thionyl Chloride | SOCl₂ | 118.97 | Colorless to yellow fuming liquid | 7719-09-7 |

| n-Butylamine | C₄H₁₁N | 73.14 | Colorless liquid | 109-73-9 |

| N-butyl-3-nitrobenzamide | C₁₁H₁₄N₂O₃ | 222.24 | Solid | 70001-47-7 [10] |

Experimental Protocol

This protocol is designed as a self-validating system, with each step logically following the last to ensure a high yield and purity of the final product.

Mandatory Safety Precautions

This procedure must be performed in a certified chemical fume hood.

-

Thionyl Chloride (SOCl₂): Highly corrosive, toxic if inhaled, and reacts violently with water to release toxic gases (HCl and SO₂).[11][12][13][14] Contact can cause severe skin and eye burns.[12][13] Always wear chemical-resistant gloves (e.g., nitrile), splash goggles, a face shield, and a lab coat.[11][12] Ensure all glassware is perfectly dry. A gas trap (e.g., a bubbler with a sodium hydroxide solution) should be used to neutralize the HCl and SO₂ gases produced.

-

n-Butylamine (C₄H₁₁N): Flammable liquid and vapor.[15][16] Corrosive and can cause skin and eye burns.[17] Avoid inhalation of vapors.[16] Keep away from ignition sources.[15][18]

-

General: Standard laboratory safety practices, including the use of appropriate personal protective equipment (PPE), are mandatory. An emergency shower and eyewash station should be readily accessible.[11][19]

Materials and Equipment

-

3-Nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

n-Butylamine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask (100 mL)

-

Reflux condenser with drying tube (filled with CaCl₂)

-

Gas trap/bubbler

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Step-by-Step Synthesis Procedure

Part A: Formation of 3-Nitrobenzoyl Chloride

-

Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube connected to a gas trap. Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.

-

Reagents: To the flask, add 3-nitrobenzoic acid (5.0 g, 29.9 mmol). In the fume hood, carefully add thionyl chloride (6.5 mL, 89.7 mmol, 3.0 eq).

-

Reaction: Heat the mixture to reflux (approximately 80°C) using a heating mantle. Stir for 2-3 hours.[5] The solid 3-nitrobenzoic acid should completely dissolve, and gas evolution (SO₂ and HCl) will be observed. The reaction is complete when gas evolution ceases.

-

Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This step is crucial and must be performed with care in the fume hood. The result is the crude 3-nitrobenzoyl chloride as a yellow oil or solid.[5] Proceed immediately to the next step.

Part B: Amide Formation

-

Dissolution: Dissolve the crude 3-nitrobenzoyl chloride in 30 mL of anhydrous dichloromethane (DCM). Cool the flask in an ice-water bath to 0°C.

-

Amine Addition: In a separate beaker, prepare a solution of n-butylamine (6.0 mL, 60.4 mmol, 2.0 eq) in 10 mL of anhydrous DCM. Transfer this solution to a dropping funnel.

-

Coupling Reaction: Add the n-butylamine solution dropwise to the stirred, cooled solution of 3-nitrobenzoyl chloride over 20-30 minutes. A white precipitate (butylammonium chloride) will form. The reaction is exothermic, so maintain the temperature at 0°C during the addition.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

Work-up and Purification

-

Quenching: Add 30 mL of water to the reaction mixture and transfer the contents to a separatory funnel.

-

Extraction:

-

Wash the organic layer sequentially with 30 mL of 1 M HCl (to remove excess n-butylamine).

-

Wash with 30 mL of 1 M NaOH (to remove any unreacted 3-nitrobenzoic acid).

-

Wash with 30 mL of brine (to remove residual water).

-

-

Drying: Separate the organic layer (DCM) and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude N-butyl-3-nitrobenzamide.

-

Recrystallization: Purify the crude product by recrystallization. A suitable solvent system is typically an ethanol/water or isopropanol/hexane mixture. Dissolve the crude solid in a minimum amount of the hot alcohol, then slowly add the non-polar solvent or water until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Visualization of the Experimental Workflow

The following diagram outlines the complete workflow for the synthesis, from initial setup to the final purified product.

Caption: Experimental workflow for the synthesis of N-butyl-3-nitrobenzamide.

References

-

Clark, J. (2015). Reaction between acyl chlorides and amines. Chemguide. Retrieved from [Link]

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Thionyl Chloride. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Safety Data Sheet: Thionyl chloride.

-

International Labour Organization. (n.d.). International Chemical Safety Cards: THIONYL CHLORIDE. Retrieved from [Link]

- Loba Chemie. (n.d.). Safety Data Sheet: n-BUTYLAMINE AR.

- Pearson Education. (n.d.). Show how you would use appropriate acyl chlorides and amines to synthesize each of the following amides.

- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: n-Butylamine.

-

JoVE. (2023). Preparation of Amides. Retrieved from [Link]

- Loba Chemie. (2023). Safety Data Sheet: THIONYL CHLORIDE FOR SYNTHESIS.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 347748, N-butyl-3-nitrobenzamide. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Synthesis of amides directly from carboxylic acids and hydrazines. Organic & Biomolecular Chemistry.

-

Chem Help ASAP. (2019, November 12). synthesis of amides from acid chlorides [Video]. YouTube. Retrieved from [Link]

-

OrgoSolver. (n.d.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]

- Leggio, A., Belsito, E., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Beilstein Journal of Organic Chemistry, 12, 2598–2605. (Note: Specific URL may vary, but the journal and authors are key identifiers).

- Jagtap, S. D., et al. (2019). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. European Chemical Bulletin, 8(4), 123-127.

- ResearchGate. (2019). (PDF) THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS.

-

Organic Syntheses. (n.d.). m-NITROBENZAZIDE. Coll. Vol. 3, p.646 (1955); Vol. 21, p.84 (1941). Retrieved from [Link]

- Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Nitrobenzamide.

- Google Patents. (n.d.). CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.

-

Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Coll. Vol. 1, p.391 (1941); Vol. 2, p.74 (1922). Retrieved from [Link]

- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

- The Royal Society of Chemistry. (2017). Supporting Information for an article.

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

- University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids.

- BenchChem. (n.d.). A Comparative Guide to Coupling Reagents for the Amidation of 4-Amino-3-bromobenzoic Acid. Retrieved from a relevant BenchChem technical guide.

- Chemical Science (RSC Publishing). (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.

Sources

- 1. Amide Synthesis [fishersci.it]

- 2. Video: Preparation of Amides [jove.com]

- 3. peptide.com [peptide.com]

- 4. Show how you would use appropriate acyl chlorides and amines to s... | Study Prep in Pearson+ [pearson.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. orgosolver.com [orgosolver.com]

- 10. N-butyl-3-nitrobenzamide | C11H14N2O3 | CID 347748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. nj.gov [nj.gov]

- 12. westliberty.edu [westliberty.edu]

- 13. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 14. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. chemos.de [chemos.de]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. lobachemie.com [lobachemie.com]

- 18. fishersci.com [fishersci.com]

- 19. N-BUTYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

experimental protocol for N-butyl-3-nitrobenzamide synthesis

An Application Note for the Synthesis of N-butyl-3-nitrobenzamide

Abstract

This comprehensive application note provides a detailed experimental protocol for the synthesis of N-butyl-3-nitrobenzamide, a valuable chemical intermediate in organic synthesis and drug discovery. The described method is based on the robust Schotten-Baumann reaction, involving the acylation of n-butylamine with 3-nitrobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures for synthesis and purification, and methods for product characterization. Emphasis is placed on laboratory safety, procedural rationale, and data integrity to ensure a reliable and reproducible outcome.

Introduction and Scientific Principle

Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and advanced materials. N-substituted benzamides, in particular, are prevalent scaffolds in biologically active molecules. This document details the synthesis of N-butyl-3-nitrobenzamide, a compound that serves as a versatile building block for further chemical elaboration.

The synthesis is achieved through the nucleophilic acyl substitution reaction between 3-nitrobenzoyl chloride and n-butylamine.[1] This reaction, often referred to as the Schotten-Baumann reaction, is highly efficient for forming amides from acyl chlorides and primary or secondary amines.[2]

Reaction Mechanism

The reaction proceeds via a well-established nucleophilic addition-elimination mechanism.[3]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of n-butylamine (the nucleophile) attacks the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.[3][4]

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of the chloride ion, which is an excellent leaving group.

-

Deprotonation: The resulting N-acylammonium ion is deprotonated by a base to yield the neutral N-butyl-3-nitrobenzamide product. In this protocol, a second equivalent of n-butylamine acts as the base, neutralizing the hydrogen chloride (HCl) byproduct to form n-butylammonium chloride.[3][4] Using an excess of the amine or an alternative non-nucleophilic base is crucial to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[4]

Safety and Hazard Management

All procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves. Emergency eyewash and safety showers must be accessible.

Table 1: Reagent Hazard Summary

| Reagent | Primary Hazards | Handling Precautions |

| 3-Nitrobenzoyl Chloride | Corrosive, Toxic | Causes severe skin burns and eye damage.[5][6] Toxic in contact with skin.[5] Reacts with water. Handle under inert atmosphere if possible. Wear appropriate PPE. |

| n-Butylamine | Flammable, Corrosive, Toxic | Highly flammable liquid and vapor.[7] Causes severe skin burns and eye damage.[7][8] Toxic if inhaled or in contact with skin.[7] Keep away from ignition sources and handle in a well-ventilated area.[8][9][10] |

| Dichloromethane (DCM) | Carcinogen (suspected) | Avoid inhalation and skin contact. Use in a well-ventilated fume hood. |

| Hydrochloric Acid (HCl) | Corrosive | Causes severe skin burns and eye damage. Handle with extreme care. |

| Sodium Bicarbonate (NaHCO₃) | Low Hazard | May cause mild irritation. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Low Hazard | Irritant. Avoid dust inhalation. |

Materials and Equipment

Reagents

-

3-Nitrobenzoyl chloride (≥98%)

-

n-Butylamine (≥99%)[8]

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M aqueous solution)

-

Sodium bicarbonate (5% w/v aqueous solution)